REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C:4]1[C:5](=[C:10]([N+:14]([O-])=O)[CH:11]=[CH:12][CH:13]=1)[C:6]([O:8][CH3:9])=[O:7]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:17])[C:4]1[C:5](=[C:10]([NH2:14])[CH:11]=[CH:12][CH:13]=1)[C:6]([O:8][CH3:9])=[O:7]
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=CC1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=CC1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |